1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid
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Overview
Description
1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid is a fused bicyclic compound characterized by a phenyl ring and a five-membered ring structure.
Preparation Methods
The synthesis of 1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid involves several steps. One common method includes the reaction of ethyl azodicarboxylate with cyclopentadiene to form diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This intermediate is then hydrogenated and further processed to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid can be compared to other similar compounds such as:
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Another bicyclic compound with a different ring structure.
1-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid: A compound with a similar phenyl ring but different bicyclic framework.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-phenylbicyclo[2.1.0]pentane-5-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-11(14)10-9-6-7-12(9,10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14) |
InChI Key |
KXNOWCYFWLUUPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C2C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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